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Compound of Interest

Compound Name: AZD1979

Cat. No.: B605748 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of AZD1979, with a

specific focus on its interaction with the hERG channel and potential mitotoxicity.

Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of AZD1979?

A1: The primary off-target concern for AZD1979, like other MCHR1 antagonists, is its potential

interaction with the human Ether-à-go-go-related gene (hERG) potassium channel (KCNH2)[1].

Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-

threatening cardiac arrhythmias[2]. Additionally, a study has investigated the mitotoxic effects of

AZD1979, which were found to be influenced by mitochondrial DNA variation in HepG2 cybrids.

Q2: How significant is the interaction of AZD1979 with the hERG channel?

A2: AZD1979 was developed through a lead optimization program specifically aimed at

minimizing hERG channel interactions by reducing lipophilicity[3]. It exhibits a low in vitro

interaction with the hERG channel, with a reported IC50 of 22 μM[1]. This value is significantly

higher than its on-target potency, suggesting a considerable safety margin.

Q3: Why is hERG channel interaction a particular concern for MCHR1 antagonists?
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A3: A major challenge in the development of MCHR1 antagonists has been achieving a

sufficient separation between the potency for the MCHR1 receptor and the off-target interaction

with the hERG channel[4]. This is often due to structural similarities in the binding sites of

MCHR1 antagonists that can also interact with the hERG channel pore[1].

Q4: What is the selectivity profile of AZD1979?

A4: AZD1979 is a potent and selective MCHR1 antagonist. It did not show inhibitory activity

against the MCH2 receptor in a Ca2+ FLIPR assay, with an IC50 greater than 40 μM[1].

Q5: Are there any known issues with mitochondrial toxicity for AZD1979?

A5: Research has indicated that the mitotoxic effects of AZD1979 in HepG2 cybrids can be

influenced by mitochondrial DNA variation. This suggests that individual genetic differences in

mitochondria could play a role in susceptibility to potential mitochondrial dysfunction when

using this compound.

Troubleshooting Guides
Problem: Unexpected Cardiotoxicity in Preclinical
Models

Possible Cause 1: hERG Channel Inhibition.

Troubleshooting: Although AZD1979 has a low affinity for the hERG channel, ensure that

the concentrations used in your in vivo models do not approach the IC50 of 22 μM.

Review pharmacokinetic data to determine the maximum plasma concentration (Cmax)

and ensure it is well below this threshold.

Possible Cause 2: Off-target effects on other ion channels.

Troubleshooting: Conduct a broader ion channel screening panel to assess the activity of

AZD1979 against other cardiac ion channels that may contribute to cardiotoxicity.

Problem: Inconsistent Results in hERG Inhibition
Assays
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Possible Cause 1: Assay variability.

Troubleshooting: The manual patch-clamp technique is the gold standard for hERG

testing[1]. Ensure standardized protocols are followed meticulously. Variability can be

introduced by differences in cell lines (e.g., HEK293 or CHO cells expressing hERG),

temperature, and voltage protocols.

Possible Cause 2: Compound stability and solubility.

Troubleshooting: Verify the stability and solubility of AZD1979 in your assay buffer.

Precipitation of the compound can lead to an underestimation of its true potency.

Problem: Observed Cellular Toxicity in vitro
Possible Cause 1: Mitochondrial toxicity.

Troubleshooting: If unexpected cytotoxicity is observed, particularly in cell lines sensitive

to mitochondrial dysfunction (e.g., HepG2), consider performing a mitochondrial toxicity

assay. The "glucose-galactose" assay can be a useful tool to assess reliance on oxidative

phosphorylation and sensitivity to mitotoxic compounds.

Possible Cause 2: Cell line specific effects.

Troubleshooting: As mitotoxic effects can be dependent on mitochondrial DNA, consider

using transmitochondrial cybrids with different mitochondrial haplotypes to investigate if

the observed toxicity is genotype-dependent.

Quantitative Data Summary
Parameter Value Assay Type Reference

hERG (Kv11.1)

Channel Interaction
IC50 = 22 μM In vitro [1]

MCH2 Receptor

Activity
IC50 > 40 μM Ca2+ FLIPR assay [1]

MCHR1 Binding

Affinity (Ki)

GTPγS = 5.1 nM;

Binding = 12.1 nM
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Experimental Protocols
hERG Channel Interaction Assay (Manual Patch-Clamp)

Principle: The manual whole-cell patch-clamp technique is used to directly measure the

effect of a compound on the electrical currents passing through the hERG channels

expressed in a stable cell line.

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably

expressing the hERG potassium channel.

Methodology:

Cell Preparation: Culture the hERG-expressing cells on glass coverslips.

Recording: Using a micropipette, form a high-resistance seal with the cell membrane

("giga-seal").

Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical

access to the cell's interior.

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV).

Elicit Current: Apply a specific voltage protocol to activate and deactivate the hERG

channels. A typical protocol involves a depolarizing step to activate the channels, followed

by a repolarizing step to measure the tail current, which is characteristic of hERG.

Compound Application: Perfuse the cells with a solution containing the vehicle control,

followed by increasing concentrations of AZD1979.

Data Analysis: Measure the amplitude of the hERG tail current at each concentration and

calculate the percentage of inhibition relative to the control. Fit the concentration-response

data to a suitable equation to determine the IC50 value.

MCH2 Receptor Selectivity Assay (FLIPR Calcium
Assay)
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Principle: This assay measures changes in intracellular calcium concentration in response to

receptor activation. Since the MCH2 receptor can couple to G-proteins that trigger calcium

release, its activation can be monitored using a calcium-sensitive fluorescent dye.

Cell Line: A cell line engineered to express the MCH2 receptor.

Methodology:

Cell Plating: Seed the MCH2-expressing cells into a 96- or 384-well microplate.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Incubation: Incubate the cells with varying concentrations of AZD1979.

Agonist Addition: Add a known MCH2 receptor agonist to stimulate the receptor.

Fluorescence Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader)

instrument to measure the change in fluorescence intensity before and after agonist

addition.

Data Analysis: Determine the inhibitory effect of AZD1979 by comparing the calcium

response in its presence to the response with the agonist alone. Calculate the IC50 value.

Mitochondrial Toxicity Assessment (Glucose-Galactose
Assay)

Principle: This assay exploits the difference in cellular metabolism when glucose or

galactose is the primary energy source. Cells grown in glucose can rely on glycolysis for ATP

production, while cells in galactose are forced to use oxidative phosphorylation in the

mitochondria. Compounds that impair mitochondrial function will be more toxic to cells in the

galactose medium.

Cell Line: Human hepatoma cell line (HepG2) or transmitochondrial cybrids.

Methodology:

Cell Seeding: Plate HepG2 cells in two sets of 96-well plates.
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Media Conditioning: Culture one set of cells in a medium containing glucose and the other

in a medium where glucose is replaced by galactose.

Compound Treatment: Expose both sets of cells to a range of concentrations of AZD1979
for a defined period (e.g., 24-48 hours).

Viability Assessment: Measure cell viability in both sets of plates using a standard assay

such as MTT or a luminescent ATP assay.

Data Analysis: Compare the IC50 values for AZD1979 in the glucose versus the galactose

medium. A significantly lower IC50 in the galactose medium indicates potential

mitochondrial toxicity.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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